molecular formula C18H16ClN3O2 B12563448 4-(4-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 259086-68-5

4-(4-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B12563448
CAS No.: 259086-68-5
M. Wt: 341.8 g/mol
InChI Key: NHGZJELZUVCURD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine precursors under controlled conditions. Common reagents include chlorinated aromatic compounds and methoxy-substituted aromatic amines. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization, chromatography, and distillation to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
  • 4-(4-Bromophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
  • 4-(4-Fluorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of both chloro and dimethoxy groups can influence its reactivity and interactions with biological targets.

Properties

CAS No.

259086-68-5

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine

InChI

InChI=1S/C18H16ClN3O2/c1-23-13-7-8-14(17(9-13)24-2)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22)

InChI Key

NHGZJELZUVCURD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N)OC

Origin of Product

United States

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